2-(Cyclopentylmethyl)oxirane
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Overview
Description
2-(Cyclopentylmethyl)oxirane is an organic compound with the molecular formula C8H14O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.
Scientific Research Applications
2-(Cyclopentylmethyl)oxirane has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving epoxides.
Industry: Used in the production of epoxy resins, adhesives, and coatings due to its reactive epoxide group.
Mechanism of Action
Target of Action
Oxiranes, in general, are known to interact with various biological targets due to their electrophilic character .
Mode of Action
The mode of action of 2-(Cyclopentylmethyl)oxirane involves a series of chemical reactions. In the presence of a tertiary amine, the oxirane undergoes a quaternization reaction, forming a tetraalkylammonium carboxylate, which acts as the true catalyst of the reaction . This carboxylate then performs a nucleophilic attack on the oxirane, leading to the formation of a new compound and the regeneration of the carboxylate .
Biochemical Pathways
For instance, they can undergo ring-opening reactions, leading to the formation of various functionalized molecules .
Pharmacokinetics
The properties of oxiranes, in general, can be influenced by factors such as their chemical structure, the presence of functional groups, and the biological environment .
Result of Action
The result of the action of this compound involves the formation of new compounds through a series of chemical reactions . The exact molecular and cellular effects of these reactions depend on the specific targets and pathways involved .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the presence of other chemical compounds, the pH of the environment, temperature, and the presence of catalysts .
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Cyclopentylmethyl)oxirane typically involves the epoxidation of cyclopentylmethyl-substituted alkenes. One common method is the reaction of cyclopentylmethyl alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), under mild conditions. The reaction proceeds via the formation of an epoxide ring, resulting in the desired oxirane compound.
Industrial Production Methods: Industrial production of this compound may involve similar epoxidation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may include distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-(Cyclopentylmethyl)oxirane undergoes various chemical reactions, including:
Oxidation: The epoxide ring can be opened by oxidizing agents, leading to the formation of diols.
Reduction: Reduction of the epoxide ring can yield alcohols.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, resulting in the formation of different functionalized products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, and halides can react with the epoxide ring under basic or acidic conditions.
Major Products Formed:
Diols: Formed from the oxidation of the epoxide ring.
Alcohols: Resulting from the reduction of the epoxide ring.
Functionalized Products: Various substituted compounds depending on the nucleophile used in substitution reactions.
Comparison with Similar Compounds
Ethylene Oxide: A simpler epoxide with a two-carbon backbone.
Propylene Oxide: Another common epoxide with a three-carbon backbone.
Styrene Oxide: An aromatic epoxide derived from styrene.
Uniqueness of 2-(Cyclopentylmethyl)oxirane: this compound is unique due to its cyclopentylmethyl substituent, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for synthesizing more complex molecules with specific structural and functional characteristics.
Properties
IUPAC Name |
2-(cyclopentylmethyl)oxirane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c1-2-4-7(3-1)5-8-6-9-8/h7-8H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSBATMRQJOXMIS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2CO2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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